![molecular formula C14H8F4O B7860221 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated aromatic aldehyde compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:
Biphenyl Derivative Formation: The starting material is a biphenyl derivative, which undergoes halogenation to introduce fluorine atoms.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as alkyl lithium compounds.
Major Products Formed:
Oxidation: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid.
Reduction: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol or 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential pharmaceutical applications.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological macromolecules.
Medicine: The compound is explored for its potential use in drug discovery, particularly in the design of new therapeutic agents with improved pharmacokinetic properties.
Industry: It is utilized in the production of advanced materials, such as fluorinated polymers, which exhibit enhanced chemical and thermal stability.
Mécanisme D'action
The mechanism by which 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and trifluoromethyl groups enhance the compound's binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
4-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl: Lacks the aldehyde group.
4,4'-Bis(trifluoromethyl)-1,1'-biphenyl: Contains two trifluoromethyl groups instead of one.
4-Fluorobenzotrifluoride: Contains a single fluorine atom and a trifluoromethyl group on a benzene ring.
Uniqueness: 4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups on the biphenyl structure, combined with the aldehyde functionality. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-13-6-3-10(7-11(13)8-19)9-1-4-12(5-2-9)14(16,17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRJSNPRWVFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
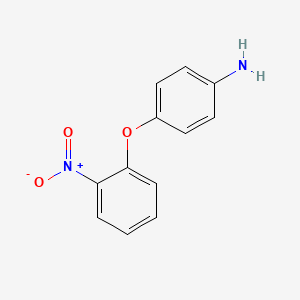

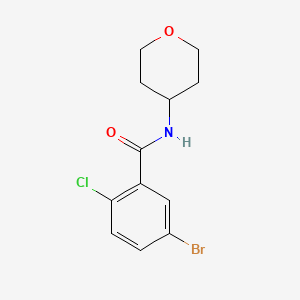
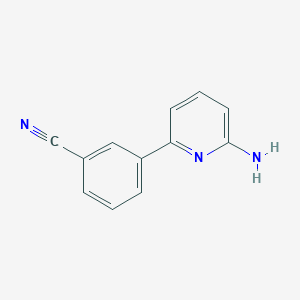

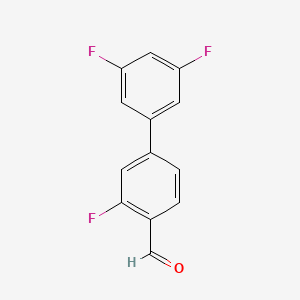

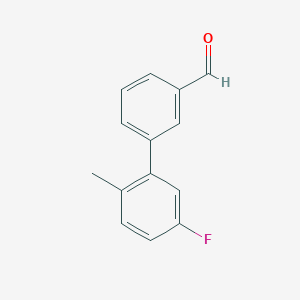


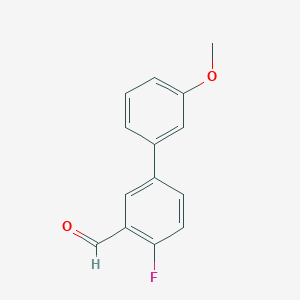
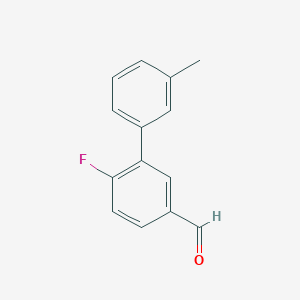
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B7860243.png)

